mono-tert-Butyl succinate

Hydrolysis kinetics Ester stability Reaction selectivity

Need a succinate linker with orthogonal deprotection? Symmetrical diesters or methyl/ethyl monoesters lack differential reactivity. Mono-tert-butyl succinate solves this with: - Free COOH for EDC/NHS activation (amine coupling) - tert-butyl ester stable to base/H2, cleaved by TFA - Steric bulk for regioselective transformations Procurement note: Stocked in high purity (≥98%) as a solid (MP 51-55°C). No DEA restrictions.

Molecular Formula C8H13O4-
Molecular Weight 173.19 g/mol
Cat. No. B8813389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemono-tert-Butyl succinate
Molecular FormulaC8H13O4-
Molecular Weight173.19 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC(=O)[O-]
InChIInChI=1S/C8H14O4/c1-8(2,3)12-7(11)5-4-6(9)10/h4-5H2,1-3H3,(H,9,10)/p-1
InChIKeyPCOCFIOYWNCGBM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mono-tert-Butyl Succinate Overview


Mono-tert-butyl succinate (CAS 15026-17-2) is an asymmetric diester of succinic acid, characterized by one free carboxylic acid group and one tert-butyl-protected carboxyl group [1]. This heterobifunctional structure, with molecular formula C₈H₁₄O₄ and molecular weight 174.20 g/mol, establishes it as a mono-protected building block for stepwise organic synthesis [1]. The compound is a solid at room temperature with a melting point of 51–55°C and boiling point of 92°C at 1.5 mmHg [1]. Its predicted pKa is 4.46 ± 0.17, and it exhibits slight water solubility while being soluble in organic solvents including methanol and chloroform [1].

Workflow Stepwise bioconjugation and asymmetric synthesis
Protection Acid-labile tert-butyl ester; orthogonal to base/hydrogenolysis
Coupling Free acid activatable via EDC/NHS for amine conjugation

Why Generic Substitution Fails


Mono-tert-butyl succinate cannot be substituted interchangeably with other succinic acid monoesters (e.g., mono-methyl or mono-ethyl succinate) or with di-tert-butyl succinate due to quantifiable differences in three critical dimensions: (1) hydrolytic stability and kinetics—the tert-butyl ester group imparts distinct acid and base hydrolysis rate constants compared to methyl and ethyl esters, altering reaction selectivity [1]; (2) orthogonal protection functionality—the tert-butyl ester is cleavable under acidic conditions (e.g., TFA) while remaining stable under basic and hydrogenolytic conditions, a property not shared by methyl or ethyl esters which require saponification conditions that would also cleave amides and other sensitive groups [2]; (3) steric bulk—the tert-butyl group provides steric hindrance that influences regioselectivity in subsequent transformations, fundamentally distinguishing it from less bulky monoesters [2].

Hydrolysis kinetics
tert-Butyl ester hydrolysis rates differ from methyl/ethyl esters; may shift reaction selectivity in multi-step sequences.
Orthogonal protection
Only the tert-butyl ester is selectively cleavable under acidic conditions (TFA). Methyl/ethyl esters require saponification, incompatible with base-sensitive groups.
Steric hindrance
Bulkier tert-butyl group influences regioselectivity; less bulky monoesters may alter reaction outcomes.

Evidence for Scientific Selection


Acid Hydrolysis Kinetics Comparison

Acid hydrolysis rate constants for mono-tert-butyl succinate were measured and directly compared with mono-methyl and mono-ethyl succinate under identical experimental conditions [1]. The tert-butyl ester group demonstrates substantially different hydrolysis kinetics from methyl and ethyl esters, confirming that mono-tert-butyl succinate provides distinct reaction selectivity profiles in acidic environments [1].

Hydrolysis kinetics
Head-to-head
tert-butyl hydrolysis rate differs measurably from methyl/ethyl esters under identical acidic conditions
Hydrolysis selectivity context for multi-step synthesis
Conditions: aqueous dioxane; reported agreement with theory
Hydrolysis kinetics Ester stability Reaction selectivity

Orthogonal Protection Capability

Mono-tert-butyl succinate is a heterobifunctional building block containing one free carboxylic acid and one tert-butyl-protected carboxylic acid [1]. This contrasts with di-tert-butyl succinate, which lacks the free acid functionality and therefore cannot undergo selective activation and coupling at one terminus while preserving the other for subsequent deprotection and reaction [1]. The tert-butyl ester group provides robust, acid-labile protection that can be selectively removed (e.g., with TFA) after initial coupling, revealing a new carboxyl group for further derivatization [1].

Orthogonal protection
Class-level
One free acid + one TFA-labile tert-butyl ester; enables sequential activation/coupling
Orthogonal protection workflow for controlled conjugation
Di-tert-butyl ester lacks free acid for initial coupling
Orthogonal protection Bioconjugation Stepwise synthesis

Fluorinated Amino Acid Synthesis

Mono-tert-butyl succinate is established in peer-reviewed literature as a reagent for the synthesis of fluorinated β²- and β³-amino acids [1]. The synthetic methodology using this compound was originally reported in Tetrahedron Letters, demonstrating its validated utility in preparing these specialized non-natural amino acid building blocks [1].

Fluorinated amino acid synthesis
Reported
Peer-reviewed protocol for β²/β³-fluoro amino acids using mono-tert-butyl succinate
Validated synthetic utility for fluorinated peptidomimetics
Tetrahedron Lett. 32, 4239 (1991); comparator performance not established
Fluorinated amino acids β-amino acid synthesis Peptidomimetics

α-Chymotrypsin Inhibition

Mono-tert-butyl succinate has been identified as an inhibitor of α-chymotrypsin, a serine protease . The ester group in the compound is reported to play a role in binding affinity and inhibitory effect .

α-Chymotrypsin inhibition
Data to verify
Reported inhibitor of α-chymotrypsin; quantitative IC₅₀/Kᵢ not available
Qualitative screening context; potency uncharacterized
No comparator or quantitative data; source review required
Enzyme inhibition α-Chymotrypsin Protease inhibitor

Application Scenarios


Stepwise Bioconjugation

Mono-tert-butyl succinate is optimally deployed when a short, functional succinate linker with orthogonal protection is required. The free carboxylic acid can be activated (e.g., with EDC/NHS) for coupling to primary amines on peptides, proteins, or surfaces, while the tert-butyl-protected carboxyl remains inert until subsequent acid-mediated deprotection (e.g., with TFA), revealing a second reactive carboxyl for further conjugation [1]. This sequential activation strategy is not achievable with di-tert-butyl succinate, which lacks a free acid for initial coupling [1].

Chiral Succinate Derivatives

Mono-tert-butyl succinate serves as a precursor for preparing chiral succinic acid derivatives used in drug development. The tert-butyl protection enables regioselective transformations at the free carboxyl position while preserving the protected terminus for later manipulation. This has been demonstrated in the synthesis of (R)-2-isobutylsuccinic acid mono tert-butyl ester as a key intermediate in metalloprotease inhibitor development programs [1].

Fluorinated Peptidomimetic Building Blocks

Researchers synthesizing fluorinated β²- and β³-amino acids—building blocks for peptidomimetics with enhanced metabolic stability—should select mono-tert-butyl succinate based on its established, peer-reviewed application in this specific synthetic pathway [1]. The compound's documented utility in this context provides procurement justification that generic monoesters lack.

Bifunctional Polymer Monomers

Mono-tert-butyl succinate can be employed as a bifunctional monomer building block in polymer synthesis, particularly for preparing poly(ester amides) where controlled step-growth polymerization is desired [1]. The differential reactivity of the free acid versus the protected ester enables controlled incorporation into polymer backbones, a property that symmetrical diesters or unprotected succinic acid cannot provide.

Application
Selection Property
Validation Focus
Stepwise bioconjugation
Orthogonal protection with free acid
TFA-mediated deprotection control
Chiral succinate derivatives
Regioselective transformation
Stereochemical integrity during cleavage
Fluorinated peptidomimetic building blocks
Validated synthetic method
Compatibility with β-amino acid synthesis
Bifunctional polymer monomers
Differential carboxyl reactivity
Step-growth polymerization control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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